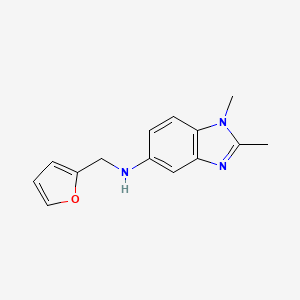![molecular formula C12H19F3N2O B7595392 (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as CT-3, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, but it lacks the psychoactive effects associated with THC. CT-3 has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to act through the cannabinoid receptor type 2 (CB2). (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to bind selectively to CB2 receptors and activate intracellular signaling pathways that lead to anti-inflammatory and neuroprotective effects. (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone also has a low affinity for CB1 receptors, which are mainly responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have analgesic effects by modulating pain signaling pathways in the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of this receptor without affecting CB1 receptors. This makes (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone a useful tool for studying the physiological and pathological roles of CB2 receptors. However, one limitation of using (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is its low potency compared to other synthetic cannabinoids, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the research on (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone. One direction is to further investigate its potential therapeutic applications in various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. Another direction is to explore its pharmacological properties and develop more potent analogs with improved efficacy and selectivity for CB2 receptors. Additionally, the development of novel drug delivery systems may enhance the bioavailability and therapeutic potential of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone.
Synthesis Methods
The synthesis of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves several steps, starting with the reaction of cyclopentanone with 3-(trifluoromethyl)piperidine to form the intermediate compound 3-(trifluoromethyl)-1-cyclopentylpiperidine. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative, which is subsequently reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with benzoyl chloride to form the benzoyl protected (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone, which can be deprotected using sodium methoxide to obtain the final product.
Scientific Research Applications
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In a study on experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone was shown to reduce the clinical symptoms of the disease and inhibit the production of pro-inflammatory cytokines. In another study on a rat model of Parkinson's disease, (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone was shown to protect dopaminergic neurons from oxidative stress and improve motor function. (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been shown to have analgesic effects in various animal models of neuropathic pain.
properties
IUPAC Name |
(2-aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)8-3-2-6-17(7-8)11(18)9-4-1-5-10(9)16/h8-10H,1-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIBCPSWSLSRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)




![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)